1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O/c23-22(24,25)16-5-7-17(8-6-16)28-21(31)27-14-18-13-20(15-9-11-26-12-10-15)30(29-18)19-3-1-2-4-19/h5-13,19H,1-4,14H2,(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTYKDMHNJYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole ring substituted with cyclopentyl and pyridinyl groups, along with a urea linkage. The general formula is , and its synthesis typically involves multistep reactions starting from cyclopentanone and pyridine derivatives through cyclocondensation and reductive amination methods .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They interact with various protein targets, particularly kinases involved in cancer progression. For instance, pyrazolyl-ureas have been shown to inhibit kinases like Src and p38-MAPK, which are crucial in tumor growth and metastasis .
Antimicrobial Activity
The compound has also displayed moderate antibacterial and antifungal activities. Studies have evaluated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL . This suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It has been identified as an inhibitor of interleukin 17 (IL-17) and tumor necrosis factor alpha (TNFα), both of which play significant roles in inflammatory responses. In vitro assays have shown IC50 values ranging from 0.1 to 1 μM for these cytokines, indicating potent anti-inflammatory potential .
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives, including this compound, for their biological activities. In a series of experiments, compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The results demonstrated a significant reduction in cell viability at specific concentrations, supporting the hypothesis that these compounds could serve as lead candidates for drug development .
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | Concentration (IC50/MIC) |
|---|---|---|---|
| Anticancer | Src, p38-MAPK | Inhibition of kinase activity | Not specified |
| Antimicrobial | Staphylococcus aureus | Moderate antibacterial activity | 250 μg/mL |
| Anti-inflammatory | IL-17, TNFα | Cytokine inhibition | 0.1 - 1 μM |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the trifluoromethyl group enhances its biological activity by improving metabolic stability and bioavailability. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values ranging from 50 to 100 nM .
Case Study: In Vitro Efficacy
- Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer)
- IC50 Values: 50 - 100 nM
- Mechanism: Induces apoptosis and inhibits cell proliferation.
Kinase Inhibition
The compound acts as a multikinase inhibitor, targeting key kinases involved in cancer progression, such as CDK4/6 and PI3K. These kinases are crucial for cell cycle regulation and survival pathways in cancer cells. In vitro assays demonstrated effective inhibition, with reported IC50 values indicating strong selectivity against these targets .
Table: Kinase Inhibition Profile
| Kinase Target | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| CDK4 | ~75 | Cell cycle regulation |
| PI3K | ~60 | Survival pathway modulation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Urea derivatives, particularly those containing pyrazole moieties, have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .
Case Study: Antimicrobial Efficacy
- Microorganisms Tested: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC): 250 μg/mL
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the cyclopentyl and pyridine groups significantly influence the biological activity of the compound. For instance, variations in substituents on the aromatic rings can enhance or diminish potency against specific kinases or microbial strains .
Key Findings:
- Cyclopentyl Modifications: Altering substituents can improve selectivity.
- Pyridine Variants: Different pyridine derivatives exhibit varying levels of activity.
Q & A
Q. Example Data :
- Crystallographic Parameters (from analogous compounds):
- Space group: P2₁/c
- R factor: <0.05
- Mean C–C bond length: 1.45 Å
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Substituent Modulation :
- Pyridinyl Group : Enhances solubility and hydrogen-bonding interactions with target proteins. Replacements with bulkier groups (e.g., morpholine) may reduce activity .
- Trifluoromethyl Phenyl : Improves metabolic stability; replacing with electron-withdrawing groups (e.g., nitro) can alter binding affinity .
- Methodology :
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (nM) | logP | Plasma Protein Binding (%) |
|---|---|---|---|
| CF₃ (reference) | 12 ± 2 | 3.1 | 85 |
| NO₂ | 45 ± 5 | 2.8 | 78 |
| OCH₃ | 120 ± 10 | 2.5 | 92 |
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
- Source Identification :
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line differences) .
Case Study : Discrepant IC₅₀ values for a related pyrazole urea were traced to DMSO concentration differences (0.1% vs. 1%), altering compound solubility .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., urea NH with kinase hinge region). Validate with MD simulations (100 ns trajectories) .
- Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG ~ -8 kcal/mol for high-activity analogs) .
Q. Example Output :
- Key Interactions :
- Hydrogen bonds between pyridinyl N and Asp104.
- Hydrophobic packing of cyclopentyl with Leu123.
Basic: What purification methods ensure high yields of the final compound?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
